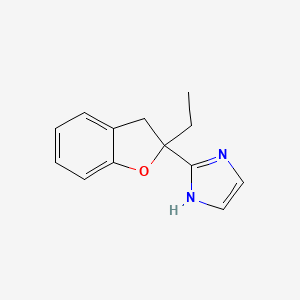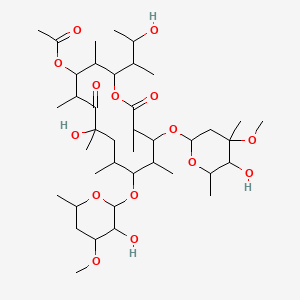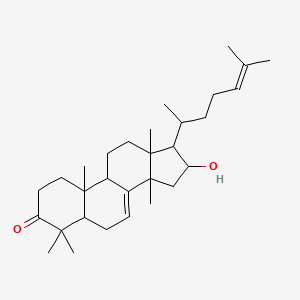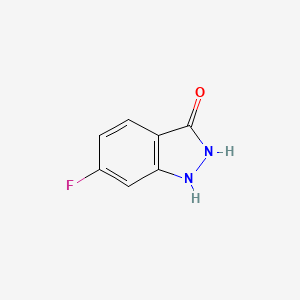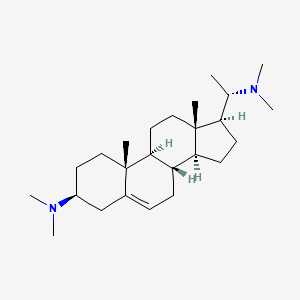
L-701324
描述
7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one, also known as CPQ, is an organic compound used in a variety of scientific research applications. It is an important compound due to its unique structure and properties, which make it a useful tool for studying the effects of various biological processes. CPQ has been used in a variety of in vivo and in vitro experiments, and has been found to have a wide range of biological activities.
科学研究应用
神经保护
L-701324 是一种有效的 NMDA 受体拮抗剂,它能阻断 NMDA 受体的甘氨酸结合位点。 研究表明,这种作用通过抑制经口给药后扩散性抑制 (SD) 的启动和传播,从而具有神经保护作用 .
抗抑郁活性
在行为研究中,单次注射 this compound 在不影响小鼠运动活动的情况下,表现出 抗抑郁样潜力。 它还显示出预防和改善由慢性不可预测轻度应激 (CUMS) 诱导的抑郁样行为的潜力,并对海马 BDNF 信号级联产生积极影响 .
抑制癫痫发作
This compound 已被证实能抑制由各种药剂(如 N-甲基-DL-天冬氨酸和戊四氮)诱导的癫痫发作,以及小鼠的电休克和听源性癫痫发作。 它还能减少乙醇诱导的戒断性癫痫发作的大鼠模型中的听源性癫痫发作次数 .
作用机制
Target of Action
L-701324 is a potent, orally active NMDA receptor antagonist . It specifically targets the glycine B binding site on the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the glycine binding site resides within the GluN1 subunit of the receptor .
Mode of Action
This compound antagonizes the activity of the NMDA receptor by blocking its glycine B binding site . This action inhibits the normal function of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
Biochemical Pathways
The NMDA receptor is part of the glutamatergic system, which is one of the main excitatory neurotransmitter systems in the brain. By blocking the glycine B binding site, this compound can affect various biochemical pathways related to this system . For instance, it has been shown to reduce the propensity to activate mesolimbic dopaminergic systems .
Result of Action
This compound has been found to have antidepressant activity . In animal models, it has been shown to reduce immobility in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like behavior . Moreover, it has been found to increase the expression of BDNF, pTrkB, and pCREB in the hippocampus , which are markers often associated with antidepressant effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antidepressant-like effects have been observed under conditions of chronic unpredictable mild stress . .
生物活性
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been found to have a wide range of biological activities. It has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities.
Biochemical and Physiological Effects
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been found to inhibit the growth of certain bacteria, and to reduce inflammation.
实验室实验的优点和局限性
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity product. It is also non-toxic and has a long half-life, which allows for sustained effects. The major limitation of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is that its mechanism of action is not yet fully understood.
未来方向
The future applications of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one have yet to be fully explored. Possible future directions include further studies of its mechanism of action, its effects on gene expression, and its ability to modulate the activity of various enzymes. It could also be used in the development of new drugs and therapies. Additionally, further research could be conducted to determine its effects on various diseases, such as cancer and Alzheimer’s disease. Finally, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one could be used to develop more efficient and effective laboratory experiments.
属性
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142326-59-8 | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 701324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-701,324 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-701324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid](/img/structure/B1673850.png)
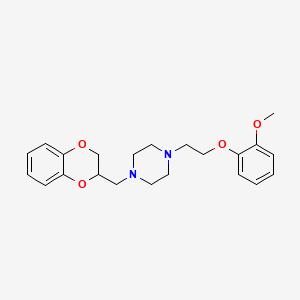
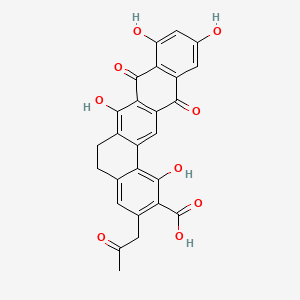
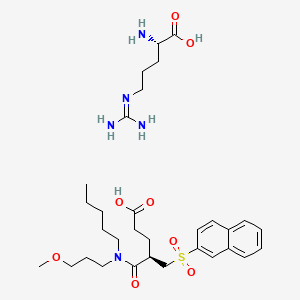

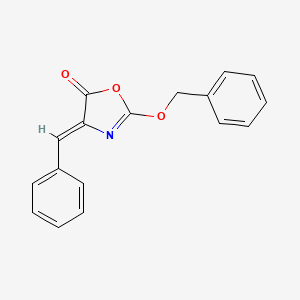

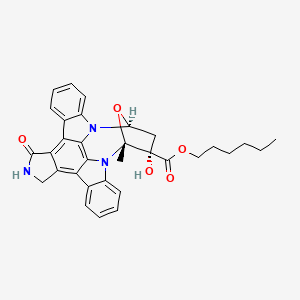
![9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R)-](/img/structure/B1673860.png)
